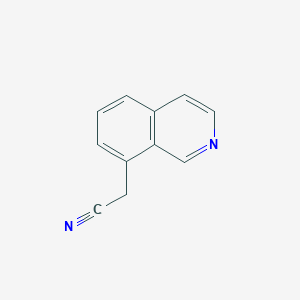
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is a chiral compound with significant potential in various fields of scientific research. The compound’s structure includes a tetrahydropyran ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to reduce any double bonds.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The tetrahydropyran ring can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane involves its interaction with specific molecular targets. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The Boc protecting group ensures the stability of the amino group during these reactions, allowing for controlled reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,6S)-6-Hydroxylasiodiplodin: A compound with similar stereochemistry but different functional groups.
(3R,6S)-3-Amino-6-methylpiperidine: Another chiral amine with a different ring structure.
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound used in the synthesis of CGRP receptor antagonists.
Uniqueness
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is unique due to its combination of a tetrahydropyran ring, an ethynyl group, and a Boc-protected amino group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl N-(6-ethynyloxan-3-yl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) |
Clave InChI |
MHWXWINFGYHRDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(OC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
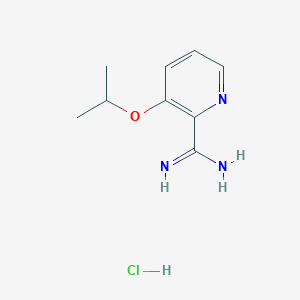
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)

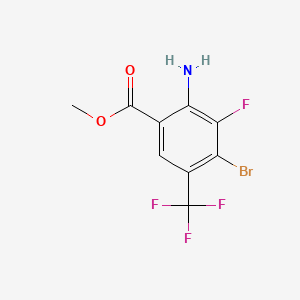
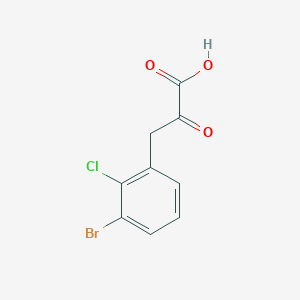
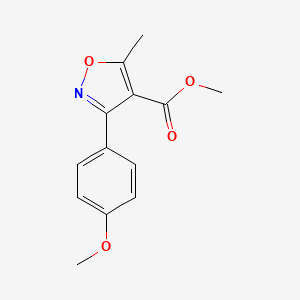
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
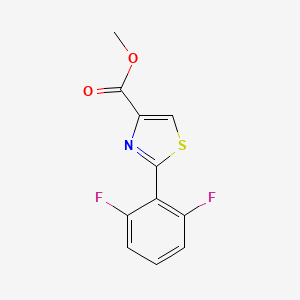
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
